
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a complex compound with the molecular formula C12H17NO4 and a molecular weight of 239.268 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed from the combination of ethyl 2-methylprop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves the polymerization of ethyl 2-methylprop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid . The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired polymer. The boiling point of the compound is 120.5°C at 760 mmHg , and it has a flash point of 15.6°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods and conditions can vary depending on the specific requirements of the application and the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent .
Applications De Recherche Scientifique
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the resulting materials, making them suitable for specific applications .
Comparaison Avec Des Composés Similaires
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid can be compared with other similar compounds, such as:
Methyl 2-methylprop-2-enoate: This compound has similar properties but differs in its ester group, which can affect its reactivity and applications.
Prop-2-enenitrile: This compound is a key component of the polymer and contributes to its unique properties.
Prop-2-enoic acid: This compound is another essential component of the polymer and plays a crucial role in its formation and properties.
The uniqueness of this compound lies in its combination of these components, which results in a polymer with distinct properties and applications .
Propriétés
Numéro CAS |
24981-02-0 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H4O2/c1-4-8-6(7)5(2)3;1-2-3-4;1-2-3(4)5/h2,4H2,1,3H3;2H,1H2;2H,1H2,(H,4,5) |
Clé InChI |
WUCDQVHBUYQIJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C.C=CC#N.C=CC(=O)O |
Numéros CAS associés |
24981-02-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


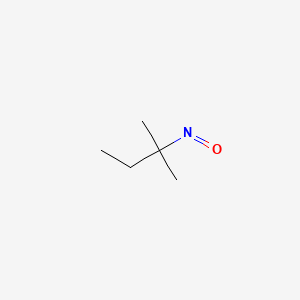
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
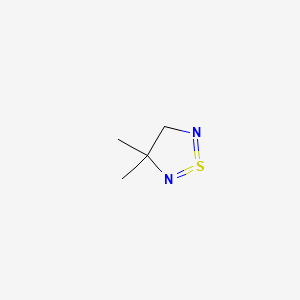

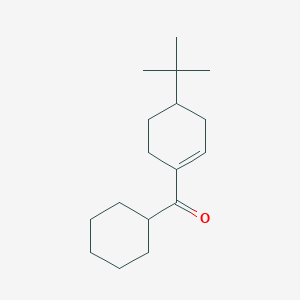


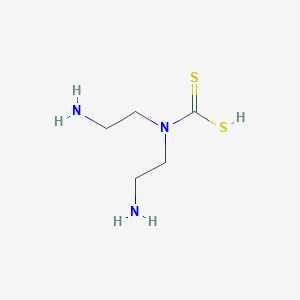

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
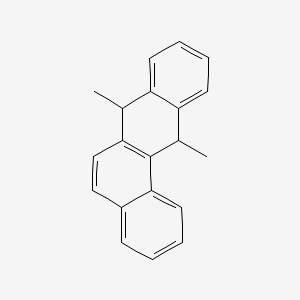
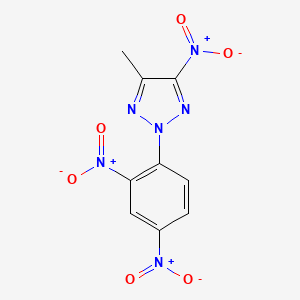
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
